molecular formula C2H3O4S- B1231407 Sulfonatoacetaldehyde

Sulfonatoacetaldehyde

Cat. No.: B1231407
M. Wt: 123.11 g/mol
InChI Key: JTJIXCMSHWPJJE-UHFFFAOYSA-M
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Description

Sulfonatoacetaldehyde (CAS: 32797-12-9), also known as sulfoacetaldehyde or 2-oxoethanesulfonic acid, is an organosulfur compound with the molecular formula C₂H₄O₄S and a molar mass of 124.12 g/mol . It features a sulfonate group (-SO₃⁻) attached to an aldehyde moiety, distinguishing it from simpler aldehydes. Key physico-chemical properties include a predicted density of 1.603 g/cm³ and a low predicted pKa of 0.68, indicative of its strong acidity due to the electron-withdrawing sulfonate group . This compound is of interest in synthetic chemistry and catalysis, particularly in aqueous-phase reactions, owing to its high solubility and stability.

Properties

IUPAC Name

2-oxoethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJIXCMSHWPJJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3O4S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Acetaldehyde (CH₃CHO)

  • Molecular Formula : C₂H₄O
  • Molar Mass : 44.05 g/mol
  • pKa : ~13.5 (weaker acid than this compound)
  • Key Differences :
    • Lacks the sulfonate group, resulting in lower acidity and reduced water solubility.
    • Prone to polymerization and oxidation, whereas this compound’s sulfonate group enhances stability in aqueous media.
    • Primarily used in industrial synthesis (e.g., acetic acid), whereas this compound’s applications are niche, focusing on specialized catalysis or intermediates.

Chloroacetaldehyde (ClCH₂CHO)

  • Molecular Formula : C₂H₃ClO
  • Molar Mass : 78.50 g/mol
  • pKa : ~6.5 (moderately acidic)
  • Key Differences :
    • Chlorine substituent increases electrophilicity but introduces toxicity concerns.
    • Lower water solubility compared to this compound due to the absence of a polar sulfonate group.
    • Reactivity in alkylation reactions differs due to halogen vs. sulfonate electronic effects.

Glyoxylic Acid (OHCCCO₂H)

  • Molecular Formula : C₂H₂O₃
  • Molar Mass : 74.04 g/mol
  • pKa : ~3.3 (carboxylic acid group)
  • Key Differences :
    • Contains a carboxylic acid group instead of sulfonate, leading to distinct reactivity (e.g., in nucleophilic additions).
    • Less acidic than this compound but more acidic than acetaldehyde.
    • Widely used in organic synthesis (e.g., pharmaceuticals), whereas this compound’s applications are less explored.

Sulfobenzoaldehyde (HSO₃-C₆H₄-CHO)

  • Molecular Formula : C₇H₆O₃S
  • Molar Mass : 170.18 g/mol
  • pKa : ~0.5–1.0 (similar acidity to this compound)
  • Key Differences :
    • Aromatic sulfonate-aldehyde hybrid with extended conjugation, affecting UV-Vis absorption and coordination chemistry.
    • Higher molar mass and steric bulk compared to this compound, influencing its use in metal-ligand systems.

Data Table: Comparative Properties of this compound and Analogues

Compound CAS Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa Key Feature
This compound 32797-12-9 C₂H₄O₄S 124.12 1.603 (predicted) 0.68 Sulfonate-enhanced acidity
Acetaldehyde 75-07-0 C₂H₄O 44.05 0.788 ~13.5 Industrial precursor
Chloroacetaldehyde 107-20-0 C₂H₃ClO 78.50 1.19 ~6.5 Toxic, electrophilic
Glyoxylic Acid 298-12-4 C₂H₂O₃ 74.04 1.384 ~3.3 Carboxylic acid functionality
Sulfobenzoaldehyde 32603-52-0 C₇H₆O₃S 170.18 1.48 (estimated) ~0.5–1.0 Aromatic sulfonate-aldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfonatoacetaldehyde
Reactant of Route 2
Sulfonatoacetaldehyde

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